2-Fluoro-5-formylbenzoic acid
Overview
Description
Synthesis Analysis
The synthesis of fluorinated benzoic acid derivatives is a topic of interest due to their potential applications in medicinal chemistry and materials science. For instance, the synthesis of 2-fluoro-6-iodobenzoic acid is achieved through a series of steps starting from 2-amino-6-fluorobenzoic acid, involving protection of the carboxyl group, diazotization, iodosubstitution, and deprotection, resulting in a high purity product suitable for commercial scale production . Similarly, the synthesis of methyl 2-amino-5-fluorobenzoate involves nitrification, esterification, and hydronation of 3-fluorobenzoic acid, with an optimized synthesis route yielding a high purity product . These methods could potentially be adapted for the synthesis of 2-fluoro-5-formylbenzoic acid.
Molecular Structure Analysis
The molecular structure of fluorinated benzoic acid derivatives can vary significantly. For example, the structure of 3-[3-(2-fluorobenzoyl)thioureido]propionic acid shows a trans-cis conformation with respect to the thiono C=S bond and features intramolecular hydrogen bonding . X-ray analyses of functionalized 2-formylphenylboronic acids reveal diverse solid-state molecular structures, including planar and cyclic forms, depending on the substituents present . These findings suggest that the molecular structure of 2-fluoro-5-formylbenzoic acid would also be influenced by its functional groups and could exhibit interesting conformational characteristics.
Chemical Reactions Analysis
Fluorinated benzoic acid derivatives participate in various chemical reactions. For instance, 4-chloro-2-fluoro-5-nitrobenzoic acid is used as a multireactive building block for the synthesis of various heterocyclic scaffolds, demonstrating its versatility in heterocyclic oriented synthesis . The reactivity of such compounds is often exploited in the development of pharmaceuticals and imaging agents, as seen with fluorinated 2-arylbenzothiazoles being investigated as potential PET cancer imaging agents . These examples indicate that 2-fluoro-5-formylbenzoic acid could also be a valuable intermediate for the synthesis of heterocyclic compounds and other chemical entities.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated benzoic acid derivatives are crucial for their practical applications. The thermal behavior of lanthanide complexes with 2-fluorobenzoic acid has been studied, showing stability up to 450 K . The presence of fluorine atoms in the molecular structure can significantly affect the acidity, reactivity, and overall stability of the benzoic acid derivatives. The properties of 2-fluoro-5-formylbenzoic acid would likely be influenced by the electron-withdrawing effects of the fluorine and formyl groups, potentially leading to unique reactivity and stability profiles.
Scientific Research Applications
Heterocyclic Compound Synthesis
2-Fluoro-5-formylbenzoic acid is used in the synthesis of heterocyclic compounds. Transformations of 2-formylbenzoic acid, a closely related compound, facilitate direct access to heterocyclic organic compounds like phthalides and isoindolinones. These compounds are synthesized using catalysts and have applications in various organic synthesis processes (Niedek et al., 2016).
Insecticidal Activity
Derivatives of similar fluoro substituted benzoic acids have been studied for their potential insecticidal activities. The synthesis of certain oxadiazoles, starting from compounds like 4-Fluoro-3-phenoxybenzoic acid, has shown low insecticidal activity against crop pests (Mohan et al., 2004).
Plant Disease Resistance
Fluorinated derivatives of benzoic acids, such as 2-Fluoro-5-formylbenzoic acid, are significant in inducing plant defenses against pathogens. These compounds are involved in systemic acquired resistance (SAR) in plants, making them potential targets for developing new plant protection agents (Silverman et al., 2005).
Metal-Organic Frameworks (MOFs)
2-Fluorobenzoic acid, closely related to 2-Fluoro-5-formylbenzoic acid, is extensively used in synthesizing rare-earth metal-organic frameworks (MOFs). These frameworks have potential applications in various fields, including catalysis, gas storage, and separation (Vizuet et al., 2021).
Anticancer Research
Compounds related to 2-Fluoro-5-formylbenzoic acid, such as fluorinated benzothiazoles, have been explored for their potential as antitumor drugs. These compounds show selective inhibitory activity against various cancer cell lines, making them interesting candidates for cancer treatment research (Hutchinson et al., 2001).
Antifungal Applications
Fluoro-substitstituted formylphenylboronic acids, closely related to 2-Fluoro-5-formylbenzoic acid, demonstrate activity against fungal strains. These compounds are particularly effective against Aspergillus, Fusarium, Penicillium, and Candida, highlighting their potential in antifungal applications (Borys et al., 2019).
Synthesis of Nitrogenous Heterocycles
4-Chloro-2-fluoro-5-nitrobenzoic acid, structurally similar to 2-Fluoro-5-formylbenzoic acid, is used as a building block in the synthesis of various nitrogenous heterocycles. These compounds are significant in drug discovery due to their diverse biological activities (Křupková et al., 2013).
Fluorescent Chemosensors
Derivatives of salicylaldehydes, including compounds structurally related to 2-Fluoro-5-formylbenzoic acid, have been developed as chemosensors. These compounds are useful in detecting copper ions, showcasing their potential in environmental monitoring and bioimaging applications (Gao et al., 2014).
Continuous Flow-Flash Chemistry
2-Fluoro-5-formylbenzoic acid or its derivatives can be synthesized efficiently using continuous flow-flash chemistry. This method is advantageous for large-scale production and has been applied to synthesize key intermediates for biologically important compounds (Seto et al., 2019).
Solid-State NMR Studies
2-Acylbenzoic acids, related to 2-Fluoro-5-formylbenzoic acid, have been characterized using solid-state 17O NMR. These studies provide insights into the structural aspects of these compounds, which are crucial for understanding their chemical behavior (Kong et al., 2017).
Safety And Hazards
properties
IUPAC Name |
2-fluoro-5-formylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FO3/c9-7-2-1-5(4-10)3-6(7)8(11)12/h1-4H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZUFXXPSLGVLFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60594692 | |
Record name | 2-Fluoro-5-formylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60594692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-formylbenzoic acid | |
CAS RN |
550363-85-4 | |
Record name | 2-Fluoro-5-formylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60594692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-fluoro-5-formylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Fluoro-5-formylbenzoic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Q5BHW29NP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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